2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine is an organic compound with a complex structure that includes both methoxy and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3,4-dimethoxyphenylacetonitrile with 2-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine: Similar structure but with a different substitution pattern on the phenyl ring.
2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine: Another analog with variations in the methoxy group positions.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine apart is its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-7-5-6-8-17(15)14-20(2)12-11-16-9-10-18(21-3)19(13-16)22-4/h5-10,13H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGIVZJUFPOGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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